An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Amino-5-chloropyridinium
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Amino-5-chloropyridinium
Introduction
2-Amino-5-chloropyridine is a pivotal heterocyclic amine that serves as a fundamental building block in the synthesis of numerous pharmaceutical and agrochemical agents.[1][2] Its chemical versatility, stemming from the pyridine ring's electronic properties and the presence of amino and chloro substituents, makes it a molecule of significant interest to researchers in drug development and materials science.[1][3] The protonation of the pyridine nitrogen to form the 2-Amino-5-chloropyridinium cation further modulates its electronic and structural characteristics, influencing its interactions in biological systems and its behavior in crystal engineering.
This technical guide provides a comprehensive exploration of the molecular structure and bonding of both neutral 2-Amino-5-chloropyridine and its protonated pyridinium form. We will delve into a detailed analysis of their geometries, supported by crystallographic and computational data, and examine their vibrational and electronic properties through spectroscopic and theoretical lenses. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important molecule.
Molecular Geometry and Bonding of 2-Amino-5-chloropyridine
The molecular structure of 2-Amino-5-chloropyridine has been elucidated through both single-crystal X-ray diffraction of its co-crystals and theoretical calculations using Density Functional Theory (DFT).[3][4] These studies reveal a planar pyridine ring, with the amino and chloro substituents lying in the same plane.
Bond Lengths and Angles
The bonding parameters of 2-Amino-5-chloropyridine are influenced by the electronic effects of the amino and chloro substituents. The amino group, being an electron-donating group, affects the electron density distribution within the pyridine ring, which in turn influences the bond lengths. The C-NH2 bond exhibits partial double bond character due to resonance.
| Bond | Experimental (Å)[4] | Calculated (DFT/B3LYP) (Å)[5] |
| C(2)-N(1) (pyridine ring) | - | 1.337 |
| C(6)-N(1) (pyridine ring) | - | 1.332 |
| C(2)-N(7) (amino group) | - | 1.367 |
| C(5)-Cl(1) | - | 1.755 |
| C(2)-C(3) | - | 1.379 |
| C(3)-C(4) | - | 1.391 |
| C(4)-C(5) | - | 1.384 |
| C(5)-C(6) | - | - |
| N(7)-H(8) | 0.88 (2) | 1.000 |
| N(7)-H(9) | - | 1.002 |
Note: Experimental data is from a co-crystal with benzoic acid.[4] Calculated data is from DFT calculations.[5]
| Angle | Experimental (°)[4] | Calculated (DFT/B3LYP) (°)[5] |
| C(6)-N(1)-C(2) | - | 122.030 |
| N(1)-C(2)-C(3) | - | 118.733 |
| C(2)-C(3)-C(4) | - | 118.778 |
| C(3)-C(4)-C(5) | - | 118.887 |
| C(4)-C(5)-C(6) | - | - |
| C(5)-C(6)-N(1) | - | 122.869 |
| N(1)-C(2)-N(7) | - | 116.400 |
| C(3)-C(2)-N(7) | - | 121.568 |
| C(4)-C(5)-Cl(1) | - | 120.343 |
Note: Experimental data is from a co-crystal with benzoic acid.[4] Calculated data is from DFT calculations.[5]
The 2-Amino-5-chloropyridinium Cation: Impact of Protonation
Protonation of the pyridine nitrogen atom significantly alters the molecular structure and electronic properties of the molecule, forming the 2-Amino-5-chloropyridinium cation. This protonation is a key aspect of its behavior in acidic environments and its interaction with biological targets.
Structural Changes upon Protonation
Crystallographic studies of various salts of 2-Amino-5-chloropyridinium, such as the nitrate and hydrogen succinate salts, provide valuable insights into the structural changes upon protonation.[6][7] A notable change is the widening of the C(6)-N(1)-C(2) bond angle within the pyridine ring to accommodate the additional hydrogen atom. For instance, in the 2-amino-5-chloropyridinium hydrogen succinate, the angle at the protonated N1 atom is 123.22 (12)°.[6]
| Parameter | 2-Amino-5-chloropyridinium nitrate[7] | 2-Amino-5-chloropyridinium hydrogen succinate[6] |
| Bond Lengths (Å) | ||
| C(2)-N(1) | 1.345 (3) | 1.348 (2) |
| C(6)-N(1) | 1.332 (3) | 1.335 (2) |
| C(2)-N(7) | 1.321 (3) | 1.320 (2) |
| C(5)-Cl(1) | 1.737 (2) | 1.7390 (15) |
| Bond Angles (°) | ||
| C(6)-N(1)-C(2) | 122.9 (2) | 123.22 (12) |
| N(1)-C(2)-N(7) | 117.3 (2) | 117.22 (13) |
| C(3)-C(2)-N(7) | 123.4 (2) | 123.50 (14) |
Hydrogen Bonding Networks
A defining feature of the 2-Amino-5-chloropyridinium cation in the solid state is its extensive network of hydrogen bonds. The protonated pyridine nitrogen and the amino group protons act as hydrogen bond donors, interacting with counter-anions to form robust supramolecular architectures.[7] In the crystal structure of 2-Amino-5-chloropyridinium nitrate, N—H⋯O hydrogen bonds link the cations and anions into a zigzag chain.[7] Similarly, in the hydrogen succinate salt, the protonated N1 atom and the 2-amino group are hydrogen-bonded to the carboxylate oxygen atoms, forming a characteristic R22(8) ring motif.[6]
Spectroscopic and Electronic Properties
The molecular structure and bonding of 2-Amino-5-chloropyridine and its protonated form are reflected in their spectroscopic and electronic properties.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy provides a fingerprint of the molecule, with specific vibrational modes corresponding to the stretching and bending of bonds. The experimental FT-IR and FT-Raman spectra of 2-Amino-5-chloropyridine have been extensively studied and the assignments of the observed bands are supported by DFT calculations.
Key Vibrational Modes for 2-Amino-5-chloropyridine:
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |
| NH₂ asymmetric stretch | ~3480 | ~3480 |
| NH₂ symmetric stretch | ~3320 | ~3320 |
| C-H stretch (pyridine) | ~3100-3000 | ~3100-3000 |
| C=C/C=N ring stretch | ~1640-1430 | ~1640-1430 |
| NH₂ scissoring | ~1620 | ~1620 |
| C-Cl stretch | ~700-600 | ~700-600 |
Note: Approximate frequency ranges are provided based on typical values for these functional groups.
Electronic Spectroscopy (UV-Vis) and Frontier Molecular Orbitals
The electronic properties of 2-Amino-5-chloropyridine have been investigated using UV-Vis spectroscopy and computational methods. The UV-Vis absorption spectrum recorded in the 200 to 800 nm wavelength range shows a cut-off wavelength at 348 nm.[8] This corresponds to an optical energy band gap of approximately 3.566 eV.[8]
Theoretical calculations provide insights into the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter for determining the molecule's reactivity and electronic transition properties. DFT calculations have estimated the HOMO-LUMO gap for 2-Amino-5-chloropyridine to be around 4.921 eV, suggesting a molecule that is reactive and capable of efficient electron transfer.[5][9]
Natural Bond Orbital (NBO) Analysis
NBO analysis is a powerful computational tool for understanding electron delocalization and intramolecular interactions. For 2-Amino-5-chloropyridine, NBO analysis reveals significant delocalization of electron density, indicating a highly conjugated system.[5] The analysis identifies strong donor-acceptor interactions, such as the interaction between the lone pair of the amino nitrogen and the antibonding orbitals of the pyridine ring, which contribute to the stability of the molecule.[5] A significant stabilization energy of 31.39 kcal/mol has been calculated for the interaction between the π orbitals of the C1-C2 and C5-C6 bonds, highlighting the strong electron delocalization within the pyridine ring.[5]
Experimental Protocols
Synthesis and Crystallization of 2-Amino-5-chloropyridinium Salts
A general and reliable method for the preparation of 2-Amino-5-chloropyridinium salts involves the reaction of 2-Amino-5-chloropyridine with the corresponding acid in a suitable solvent, followed by slow evaporation to obtain single crystals.
Step-by-Step Protocol:
-
Dissolution: Dissolve equimolar amounts of 2-Amino-5-chloropyridine and the desired acid (e.g., nitric acid, succinic acid) in a minimal amount of a suitable solvent, such as methanol or ethanol.[7][10]
-
Stirring: Stir the solution at room temperature for approximately one hour to ensure complete reaction and formation of the salt.[10]
-
Crystallization: Allow the resulting solution to evaporate slowly at a constant temperature (e.g., 303 K) in a controlled environment.[10]
-
Crystal Harvesting: After a period of several days to a month, single crystals of the corresponding 2-Amino-5-chloropyridinium salt can be harvested.[7][10]
FT-IR Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule.
Step-by-Step Protocol for Solid-State FT-IR Analysis:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the finely ground 2-Amino-5-chloropyridine sample with spectroscopic grade KBr. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.
-
Sample Spectrum: Record the FT-IR spectrum of the sample over the desired spectral range (typically 4000-400 cm⁻¹).
-
Data Processing: The obtained spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Conclusion
This technical guide has provided a detailed examination of the molecular structure and bonding of 2-Amino-5-chloropyridine and its protonated form, the 2-Amino-5-chloropyridinium cation. Through the synthesis of crystallographic data, computational modeling, and spectroscopic analysis, a comprehensive picture of these important chemical entities has been presented. The interplay of the amino and chloro substituents, along with the effects of protonation, significantly influences their geometry, electronic properties, and intermolecular interactions. This in-depth understanding is critical for the rational design of new drug candidates and functional materials based on the 2-Amino-5-chloropyridine scaffold.
References
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Subashini, R., & Rajagopal, G. (2012). 2-Amino-5-chloropyridinium 4-aminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2885. [Link]
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Zaouali Zgolli, S., et al. (2009). 2-Amino-5-chloropyridinium nitrate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2755. [Link]
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Rademeyer, M. (2005). 2-Amino-5-methylpyridinium nitrate. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 10), o3586–o3588. [Link]
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Hemamalini, M., & Fun, H.-K. (2010). 2-Amino-5-chloropyridine–benzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 66(2), o578. [Link]
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Abirami, V., et al. (2025). Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies. International Journal of Advanced Science and Engineering, 11(4), 4856-4867. [Link]
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ResearchGate. (n.d.). Structural, Hirshfeld Surface and HOMO-LUMO gap analysis of five co-crystals of 2-amino-5-chloropyridine or 2-amino-bromopyridine with isomeric methylbenzoic acids. [Link]
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